Bromochloroiodomethane (CAS 34970-00-8) is a highly specialized, fully substituted trihalomethane (THM) characterized by a single carbon atom bonded to hydrogen, bromine, chlorine, and iodine. From a procurement perspective, it is primarily sourced as an ultra-trace analytical standard for emerging iodinated disinfection by-products (I-DBPs) and as an archetypal chiral building block for stereochemical research [1]. Unlike common volatile solvents, it possesses a remarkably high density (~3.0 g/cm³) and boiling point (180-190 °C) . Its completely asymmetric structure makes it the simplest chiral hydrocarbon derivative, while the presence of the iodine atom fundamentally alters its electronic properties, making it an indispensable reference material for high-resolution mass spectrometry and advanced toxicological assays where standard chlorinated or brominated analogs cannot serve as surrogates [2].
Substituting Bromochloroiodomethane with more common, less expensive trihalomethanes like chloroform (CHCl3), bromoform (CHBr3), or bromodichloromethane (CHBrCl2) fundamentally compromises both analytical and synthetic workflows [1]. In toxicological and environmental monitoring, iodinated THMs (I-THMs) exhibit significantly enhanced mammalian cell cytotoxicity and genotoxicity compared to their purely chlorinated or brominated counterparts; using a generic Br/Cl-THM standard will drastically underestimate the health risks of chloraminated water. Synthetically and analytically, the sequential incorporation of iodine shifts the Highest Occupied Molecular Orbital (HOMO) energy, which becomes entirely dominated by the iodine atom, altering the carbon-halogen bond lengths and reactivity [2]. Furthermore, generic THMs lack the completely asymmetric carbon center required for chiral resolution studies, meaning they cannot function as stereochemical probes. Finally, in high-resolution mass spectrometry (HRMS), the specific isotopic signature of the Br-Cl-I combination is required to prevent co-elution and misidentification in complex biological matrices [3].
In mammalian cell chronic cytotoxicity assays (CHO cells), the halogen leaving-group tendency dictates toxicity. Bromochloroiodomethane demonstrates significantly higher cytotoxicity than standard regulated THMs. The rank order of cytotoxicity based on %C½ values places iodinated and mixed iodobromo- compounds far above purely chlorinated ones, with Bromochloroiodomethane outperforming bromoform, chloroform, and bromodichloromethane in toxic potency .
| Evidence Dimension | Mammalian CHO Cell Cytotoxicity Rank |
| Target Compound Data | High Cytotoxicity (Ranked 3rd among 7 tested halomethanes) |
| Comparator Or Baseline | Bromodichloromethane and Chloroform (Ranked lowest/least toxic) |
| Quantified Difference | Iodo-THMs exhibit significantly lower IC50 thresholds than Cl-THMs |
| Conditions | CHO cell chronic cytotoxicity concentration-response curve (72 h exposure) |
Procuring this exact compound is necessary for accurate water quality risk assessments, as standard regulated THMs fail to model the severe cytotoxicity of iodinated by-products.
For human exposure biomonitoring, standard THM analytical methods lack the sensitivity required for iodinated compounds. Using Solid-Phase Microextraction (SPME) coupled with GC-HRMS and stable isotope dilution, Bromochloroiodomethane can be reliably quantified down to parts-per-trillion levels in human blood [1].
| Evidence Dimension | Method Limit of Detection (LOD) |
| Target Compound Data | LOD of 2 ng/L (parts-per-trillion) |
| Comparator Or Baseline | Standard regulated THM methods (typically µg/L range) |
| Quantified Difference | 1000-fold higher sensitivity requirement (ng/L vs µg/L) |
| Conditions | SPME-GC-HRMS in human blood headspace, 5000 mass resolution |
Laboratories must procure high-purity Bromochloroiodomethane to establish calibration curves for ultra-trace (ng/L) HRMS assays where standard µg/L methods are blind.
The substitution of halogens heavily impacts the macroscopic physical properties of the THM. Bromochloroiodomethane possesses a significantly higher density and boiling point compared to the baseline THM, chloroform. Its boiling point reaches 180-190 °C, and its density is approximately 3.0 g/cm³ .
| Evidence Dimension | Density and Boiling Point |
| Target Compound Data | Density: ~3.0 g/cm³ | Boiling Point: 180-190 °C |
| Comparator Or Baseline | Chloroform (Density: 1.49 g/cm³ | Boiling Point: 61 °C) |
| Quantified Difference | ~2x higher density and ~120 °C higher boiling point |
| Conditions | Standard state (25 °C, 100 kPa) |
The high boiling point prevents evaporative loss during sample preparation and dictates specific GC injection temperatures (>170 °C), altering standard laboratory handling protocols.
The inclusion of iodine alongside bromine and chlorine fundamentally alters the electronic structure of the molecule. Quantum chemical calculations show that the Highest Occupied Molecular Orbital (HOMO) is dominated by the iodine atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is dominated by both bromine and iodine. This results in increased C-halogen bond lengths in the order of I > Br > Cl [1].
| Evidence Dimension | HOMO Orbital Contribution |
| Target Compound Data | HOMO dominated by Iodine; extended C-I bond length |
| Comparator Or Baseline | Bromochloromethane (HOMO shared differently, shorter bonds) |
| Quantified Difference | Significant spatial and energetic shift of HOMO/LUMO due to I-incorporation |
| Conditions | Quantum chemical modeling of halomethane speciation |
This distinct electronic hierarchy (I > Br > Cl) allows chemists to use it as a highly selective, sequential halogen-donor reagent in complex organic syntheses.
Due to its high cytotoxicity and low limits of detection (ng/L) via SPME-GC-HRMS, Bromochloroiodomethane is strictly required as a reference standard for quantifying emerging iodinated disinfection by-products (I-DBPs) in chloraminated drinking water and human blood assays[1].
As the simplest chiral hydrocarbon derivative containing four different substituents (H, Br, Cl, I), it serves as an archetypal model for optical resolution, polarimetry calibration, and fundamental studies in asymmetric synthesis where generic THMs cannot be used [2].
Leveraging its distinct HOMO/LUMO distribution and the differential leaving-group abilities of its halogens (I > Br > Cl), it is procured as a specialized precursor for sequential cross-coupling reactions and the generation of chlorobromoiodomethyl anions at low temperatures [3].